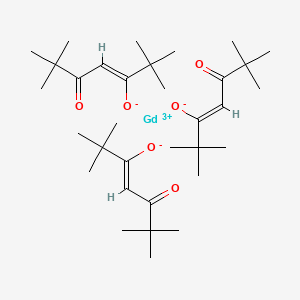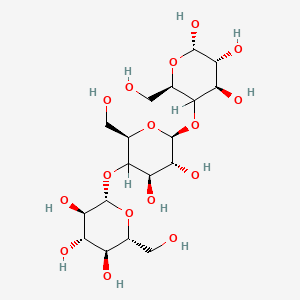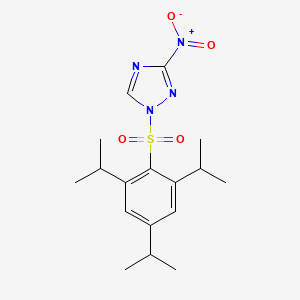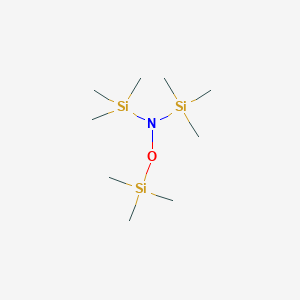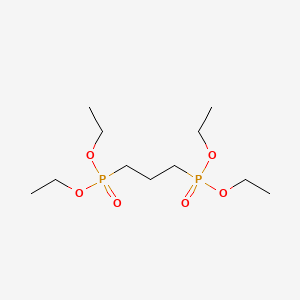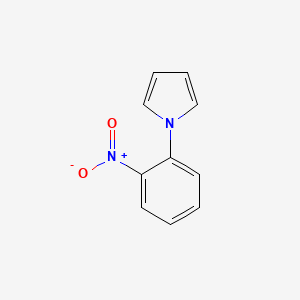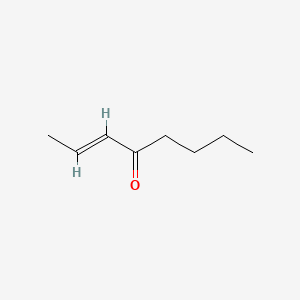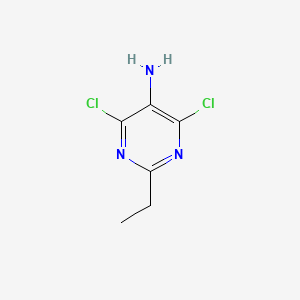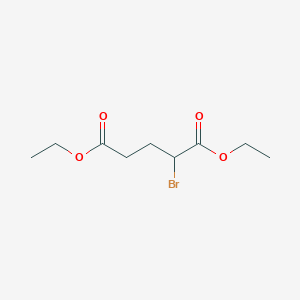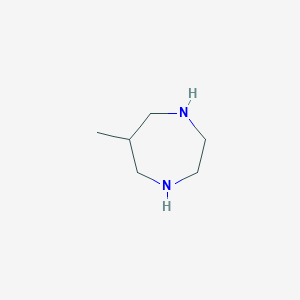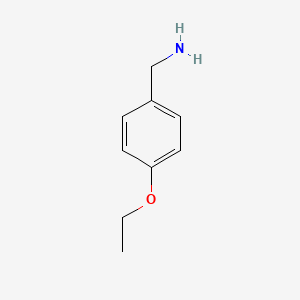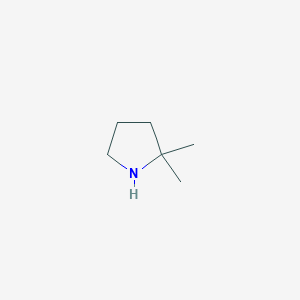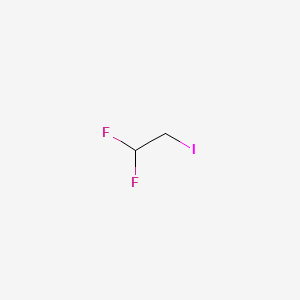
1,1-Difluoro-2-iodoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2-iodoethane is an organofluorine compound with the molecular formula C2H3F2I. It is a colorless to light yellow liquid that is used in various chemical reactions and applications. The presence of both fluorine and iodine atoms in its structure makes it a unique compound with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2-iodoethane can be synthesized through several methods. One common method involves the reaction of 1,1-difluoroethane with iodine in the presence of a catalyst. Another method includes the lithiation of 1,1,1-trifluoro-2-iodoethane with two equivalents of lithium diisopropylamide at low temperatures, followed by reaction with an aldehyde or ketone and subsequent acetylation .
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-2-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products, depending on the nature of the nucleophile.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in reactions with this compound.
Catalysts: Catalysts such as lithium diisopropylamide are used to facilitate the lithiation process.
Major Products: The major products formed from these reactions include various difluoroethylated compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,1-Difluoro-2-iodoethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability.
Industry: It is used in the production of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1,1-difluoro-2-iodoethane involves its ability to undergo nucleophilic substitution and addition reactions. The presence of fluorine atoms increases the acidity of the α-proton, enhancing its reactivity. The compound can form stable bioisosteres for various pharmacophores, making it valuable in drug design .
Comparison with Similar Compounds
1,1-Difluoroethane: Similar in structure but lacks the iodine atom.
1,1,1-Trifluoro-2-iodoethane: Contains an additional fluorine atom compared to 1,1-difluoro-2-iodoethane.
Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Properties
CAS No. |
598-39-0 |
|---|---|
Molecular Formula |
C2H3F2I |
Molecular Weight |
191.95 g/mol |
IUPAC Name |
1,1-difluoro-1-iodoethane |
InChI |
InChI=1S/C2H3F2I/c1-2(3,4)5/h1H3 |
InChI Key |
LBRHUMBEGYYRBE-UHFFFAOYSA-N |
SMILES |
C(C(F)F)I |
Canonical SMILES |
CC(F)(F)I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper primarily focuses on the reactions of N-haloamines with alkenes. Why is the formation of 1,1-difluoro-2-iodoethane significant in this context?
A1: While this compound is a minor product in the reaction of N-iodobistrifluoromethylamine with vinyl fluoride, its formation provides valuable insights into the reaction mechanism []. The presence of this compound suggests the involvement of fluoroiodoalkyl radicals, which could arise from the homolytic cleavage of the N-I bond in N-iodobistrifluoromethylamine. Understanding these side reactions and the intermediates involved is crucial for optimizing the desired reaction pathway and controlling product selectivity in N-haloamine chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


